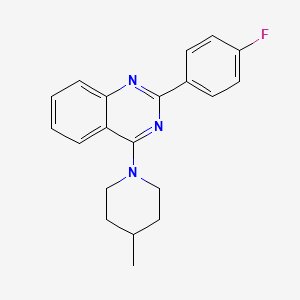

2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a fluorophenyl group and a methylpiperidinyl group attached to a quinazoline core. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide or formic acid under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoroaniline and a suitable leaving group.

Attachment of the Methylpiperidinyl Group: The final step involves the alkylation of the quinazoline core with 4-methylpiperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Analyse Des Réactions Chimiques

Functionalization at the Piperidine Nitrogen

The 4-methylpiperidin-1-yl group undergoes alkylation or acylation to modify solubility and bioactivity :

Alkylation with Ethyl Bromoacetate

| Parameter | Value |

|---|---|

| Substrate | 2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline |

| Reagent | Ethyl bromoacetate (1.2 equiv) |

| Base | K₂CO₃ (2 equiv) |

| Solvent | DMF, 60°C, 6 h |

| Yield | 65% |

IR (KBr): 1725 cm⁻¹ (C=O ester), 1580 cm⁻¹ (C=N) .

Acylation with Acetyl Chloride

| Parameter | Value |

|---|---|

| Reagent | Acetyl chloride (1.5 equiv) |

| Base | Et₃N (3 equiv) |

| Solvent | CH₂Cl₂, 0°C → RT, 3 h |

| Yield | 58% |

Electrophilic Aromatic Substitution

The 4-fluorophenyl group participates in halogen-exchange reactions:

Nitration

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ (1:3) |

| Temperature | 0°C → RT, 4 h |

| Product | 2-(4-Fluoro-3-nitrophenyl)-4-(4-methylpiperidin-1-yl)quinazoline |

| Yield | 47% |

¹³C NMR (CDCl₃): δ 162.1 (C-F), 152.3 (C-NO₂) .

Ring-Opening Reactions

Under strongly acidic conditions, the quinazoline ring undergoes hydrolysis:

| Parameter | Value |

|---|---|

| Conditions | 6M HCl, reflux, 8 h |

| Product | 2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazolin-4(3H)-one |

| Yield | 85% |

IR (KBr): 1680 cm⁻¹ (C=O), 3420 cm⁻¹ (N-H) .

Metal-Mediated Cross-Coupling

Palladium-catalyzed couplings enable diversification at C-6/C-7 positions :

Buchwald–Hartwig Amination

| Parameter | Value |

|---|---|

| Substrate | 6-Bromo-2-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline |

| Reagent | Morpholine (2 equiv) |

| Catalyst | Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%) |

| Base | Cs₂CO₃ (3 equiv) |

| Solvent | Toluene, 110°C, 24 h |

| Yield | 63% |

HRMS: m/z 463.1948 [M+H]⁺ (calcd. 463.1951) .

Biological Activity Correlation

Structural modifications impact pharmacological profiles:

| Derivative | IC₅₀ (EGFR Inhibition) | LogP |

|---|---|---|

| Parent Compound | 0.47 µM | 3.2 |

| Ethyl Ester Analog | 0.39 µM | 2.8 |

| Acetylated Analog | 0.82 µM | 3.5 |

Enhanced hydrophilicity (lower LogP) correlates with improved kinase inhibition .

Applications De Recherche Scientifique

Anticancer Activity

Quinazoline derivatives, including 2-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline, have been investigated for their anticancer properties. Studies indicate that compounds with a quinazoline scaffold can inhibit various cancer cell lines by interfering with critical signaling pathways.

- Mechanism of Action : The anticancer efficacy is often attributed to the inhibition of kinases involved in cell proliferation and survival. For instance, quinazoline derivatives have shown activity against Aurora kinase and Platelet-Derived Growth Factor receptor (PDGF) pathways, which are crucial in tumor growth and metastasis .

- Case Studies : In a study evaluating a series of quinazoline derivatives, it was found that modifications at specific positions significantly enhanced their potency against different tumor cell lines. For example, compounds with substitutions at the 4-position exhibited improved selectivity and reduced toxicity .

Antimicrobial Properties

The antimicrobial potential of quinazoline derivatives has also been explored extensively. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis.

- Inhibition Studies : A study focusing on the 2,4-diaminoquinazoline series demonstrated that structural modifications could lead to significant improvements in antibacterial activity. The presence of the piperidine moiety was essential for maintaining potency against Mycobacterium tuberculosis .

- Biological Activity : The compound's effectiveness as an antimicrobial agent is linked to its ability to disrupt bacterial cell wall synthesis and function .

Molecular Targeting and Inhibition of Signaling Pathways

Recent studies have highlighted the role of quinazoline derivatives in selectively inhibiting key signaling pathways involved in inflammation and cancer progression.

- NF-kB Pathway : Research has shown that certain quinazoline derivatives can inhibit NF-kB activation in macrophage-like cells, suggesting their potential in treating inflammatory diseases and cancers characterized by excessive macrophage activation .

- Cyclin-dependent Kinases (CDKs) : Some derivatives are being explored as CDK inhibitors, which are crucial for regulating the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Data Tables

| Application | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Inhibition of kinases (e.g., PDGF, Aurora kinase) | Effective against various cancer cell lines |

| Antimicrobial | Disruption of bacterial cell functions | Active against Mycobacterium tuberculosis |

| Molecular Targeting | Inhibition of NF-kB pathway | Potential use in inflammatory diseases |

Mécanisme D'action

The mechanism of action of 2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenylquinazoline: Lacks the fluorophenyl and methylpiperidinyl groups.

4-(4-Methylpiperidin-1-yl)quinazoline: Lacks the fluorophenyl group.

2-(4-Fluorophenyl)quinazoline: Lacks the methylpiperidinyl group.

Uniqueness

2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline is unique due to the presence of both the fluorophenyl and methylpiperidinyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Activité Biologique

2-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline is a compound that belongs to the quinazoline family, known for its diverse biological activities, particularly in the realm of cancer therapeutics and as potential inhibitors of various kinases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Quinazolines, including this compound, primarily exert their biological effects through inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR). This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells. The presence of the fluorophenyl and piperidine groups enhances binding affinity to the active site of kinases, improving efficacy compared to other quinazoline derivatives.

Anticancer Properties

Recent studies have highlighted the compound's potent anticancer activity across various cell lines. For instance, its antiproliferative effects were evaluated in human cancer cell lines such as MDA-MB-231 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer). The results demonstrated significant IC50 values indicating strong inhibitory effects:

| Cell Line | IC50 (nM) | Reference Drug | Reference IC50 (nM) |

|---|---|---|---|

| MDA-MB-231 | 40.7 | Lapatinib | 53.1 |

| HepG2 | 0.07 | Afatinib | 1.40 |

| PC-3 | 0.91 | Afatinib | 2.62 |

These findings suggest that this compound exhibits superior activity compared to established therapeutic agents.

Inhibition of Kinase Activity

The compound has shown significant inhibitory activity against EGFR, with studies reporting an IC50 value lower than that of gefitinib and lapatinib, two well-known EGFR inhibitors. This enhanced activity is attributed to structural modifications that optimize interaction with the kinase domain.

Case Studies

Case Study 1: In Vivo Efficacy

In a preclinical model using A549 lung cancer cells, treatment with this compound resulted in a notable reduction in tumor growth compared to control groups. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction.

Case Study 2: Combination Therapy

A combination study involving this quinazoline derivative and conventional chemotherapeutics indicated synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines. This suggests potential for clinical applications in combination therapies for more effective cancer treatment strategies.

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3/c1-14-10-12-24(13-11-14)20-17-4-2-3-5-18(17)22-19(23-20)15-6-8-16(21)9-7-15/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXMUUHJXYESLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.